molecular formula C14H11NO2 B15322303 1-(Benzyloxy)-3-isocyanatobenzene

1-(Benzyloxy)-3-isocyanatobenzene

Cat. No.: B15322303
M. Wt: 225.24 g/mol
InChI Key: OWNBPHMYOZMTLW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-isocyanatobenzene is an organic compound characterized by the presence of a benzyloxy group and an isocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-isocyanatobenzene involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of surfaces for enhanced material properties .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-isocyanatobenzene
  • 1-(Benzyloxy)-4-isocyanatobenzene
  • 1-(Benzyloxy)-3-nitrobenzene

Comparison: 1-(Benzyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the benzyloxy and isocyanate groups on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of the benzyloxy group also imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-isocyanato-3-phenylmethoxybenzene

InChI

InChI=1S/C14H11NO2/c16-11-15-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9H,10H2

InChI Key

OWNBPHMYOZMTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=O

Origin of Product

United States

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